![molecular formula C17H13FN4S2 B1225065 2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine](/img/structure/B1225065.png)
2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine is an aryl sulfide.
Applications De Recherche Scientifique
Transition Metal Ions Recognition
Benzothiazole derivatives exhibit a strong affinity toward divalent transition metal ions. For example, in a study conducted by Shi, Ji, and Bian (2007), it was found that benzothiazole derivatives demonstrated enhanced fluorescence intensity upon the addition of Zn2+ ions, a property useful in the detection and recognition of such ions in various applications (Haibin Shi, S. Ji, Bing Bian, 2007).
Synthesis and Characterization of Novel Derivatives
Research by Raparla et al. (2013) highlighted the synthesis of novel benzothiazole substituted pyrazole analogues. These compounds were characterized using spectral analysis and showed potential for various applications in chemical synthesis and pharmacology (L. P. Raparla, D. Reddy, K. Pradeep, S. M. Ahmed, J. Sindhura, 2013).
Isostructural Characterization
Kariuki et al. (2021) synthesized and characterized isostructural compounds related to benzothiazole, providing insights into the structural and molecular properties of such compounds. This work contributes to understanding the molecular architecture of benzothiazole derivatives (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Biological Activity Screening
The study by Jadhav, Nikumbh, and Karale (2015) involved synthesizing fluoro substituted pyrazolyl benzoxazoles, structurally related to benzothiazole, and screening them for biological activity. This research is significant in exploring the potential medical or biological applications of benzothiazole derivatives (R. Jadhav, A. Nikumbh, B. Karale, 2015).
Microwave-Mediated Synthesis
Darweesh et al. (2016) demonstrated an efficient microwave-mediated synthesis method for benzothiazole-based heterocycles. This method is crucial for simplifying the synthesis process and enhancing the efficiency of producing these compounds for various scientific applications (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016).
Corrosion Inhibition
Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating their potential application in protecting metals from corrosion in industrial settings (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).
Anticancer Properties
Eshghi et al. (2019) synthesized new benzothiazole derivatives and evaluated their cytotoxicity, revealing significant potential as anticancer agents. This research underscores the importance of benzothiazole compounds in the development of new therapeutic agents (H. Eshghi, F. Eshkil, A. S. Saljooghi, M. Bakavoli, 2019).
Antimycobacterial Activity
The research by Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds revealed promising antimicrobial activity, especially against mycobacterial strains. This highlights the potential of benzothiazole derivatives in antimicrobial applications (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).
Alzheimer’s Disease Research
Propriétés
Nom du produit |
2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine |
|---|---|
Formule moléculaire |
C17H13FN4S2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C17H13FN4S2/c1-10-15(23-12-8-6-11(18)7-9-12)16(19)22(21-10)17-20-13-4-2-3-5-14(13)24-17/h2-9H,19H2,1H3 |
Clé InChI |
WQULVOUQEHSSMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1SC2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



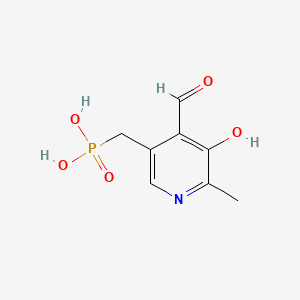
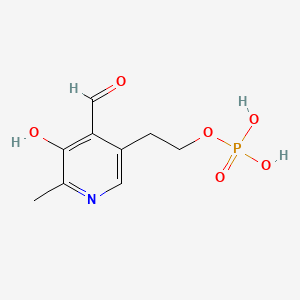
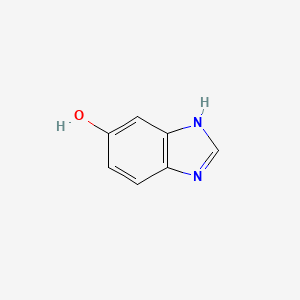
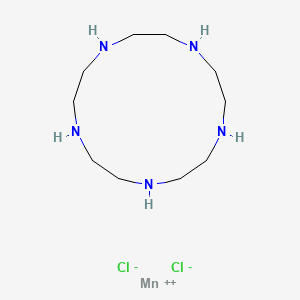
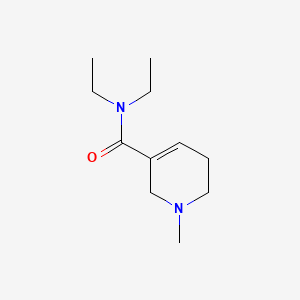

![5-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B1224993.png)
![2-imino-10-methyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(3-pyridinylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1224994.png)
![2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1224995.png)
![6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1224998.png)
acetic acid](/img/structure/B1225000.png)
![3-[(Dimethylamino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1225001.png)
![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)
![2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine](/img/structure/B1225005.png)